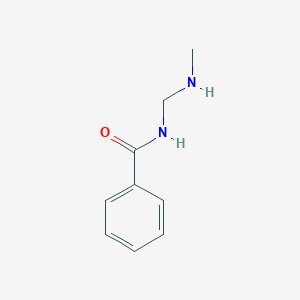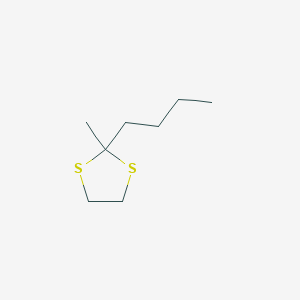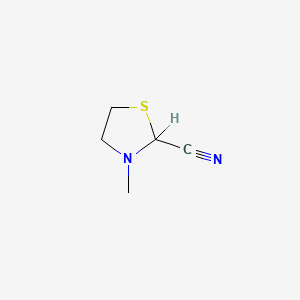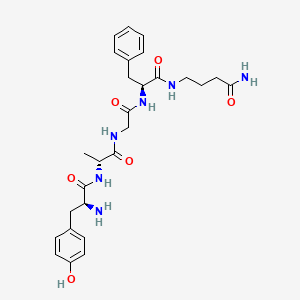
L-Tyrosyl-D-alanylglycyl-N-(4-amino-4-oxobutyl)-L-phenylalaninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“L-Tyrosyl-D-alanylglycyl-N-(4-amino-4-oxobutyl)-L-phenylalaninamide” is a synthetic peptide compound. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes. This compound is likely designed for specific biochemical or pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “L-Tyrosyl-D-alanylglycyl-N-(4-amino-4-oxobutyl)-L-phenylalaninamide” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Coupling: The amino acid is activated and coupled to the resin-bound peptide.
Deprotection: The protecting group on the amino acid is removed to allow the next coupling.
Cleavage: The completed peptide is cleaved from the resin.
Industrial Production Methods
Industrial production of peptides often involves automated synthesizers that follow the SPPS method. High-performance liquid chromatography (HPLC) is used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Peptides can undergo oxidation, especially at methionine and cysteine residues.
Reduction: Disulfide bonds in peptides can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, iodine.
Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution reagents: Various amino acid derivatives.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation of methionine yields methionine sulfoxide.
Scientific Research Applications
Chemistry
Peptides like “L-Tyrosyl-D-alanylglycyl-N-(4-amino-4-oxobutyl)-L-phenylalaninamide” are used in studying protein interactions, enzyme functions, and as building blocks for more complex molecules.
Biology
In biology, such peptides can be used as probes to study cellular processes, signal transduction pathways, and receptor-ligand interactions.
Medicine
Pharmaceutical applications include the development of peptide-based drugs for treating various diseases, including cancer, diabetes, and infectious diseases.
Industry
In the industrial sector, peptides are used in the development of biomaterials, cosmetics, and as catalysts in chemical reactions.
Mechanism of Action
The mechanism of action for “L-Tyrosyl-D-alanylglycyl-N-(4-amino-4-oxobutyl)-L-phenylalaninamide” would depend on its specific biological target. Generally, peptides can interact with receptors, enzymes, or other proteins to modulate their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- L-Tyrosyl-D-alanylglycyl-L-phenylalaninamide
- L-Tyrosyl-D-alanylglycyl-N-(4-amino-4-oxobutyl)-L-tryptophanamide
Uniqueness
The uniqueness of “L-Tyrosyl-D-alanylglycyl-N-(4-amino-4-oxobutyl)-L-phenylalaninamide” lies in its specific sequence and modifications, which confer distinct biological or chemical properties compared to other peptides.
Properties
CAS No. |
72080-43-4 |
|---|---|
Molecular Formula |
C27H36N6O6 |
Molecular Weight |
540.6 g/mol |
IUPAC Name |
4-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]butanamide |
InChI |
InChI=1S/C27H36N6O6/c1-17(32-26(38)21(28)14-19-9-11-20(34)12-10-19)25(37)31-16-24(36)33-22(15-18-6-3-2-4-7-18)27(39)30-13-5-8-23(29)35/h2-4,6-7,9-12,17,21-22,34H,5,8,13-16,28H2,1H3,(H2,29,35)(H,30,39)(H,31,37)(H,32,38)(H,33,36)/t17-,21+,22+/m1/s1 |
InChI Key |
VBUSEWMEBFRXSM-WTNAPCKOSA-N |
Isomeric SMILES |
C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCCCC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
Canonical SMILES |
CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NCCCC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


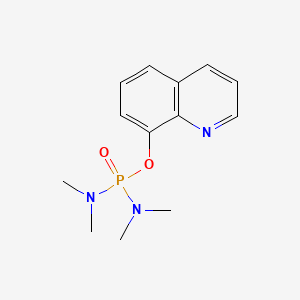
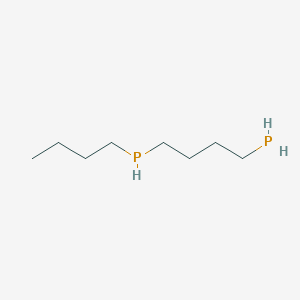

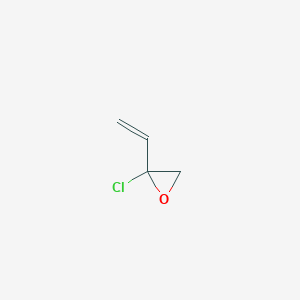
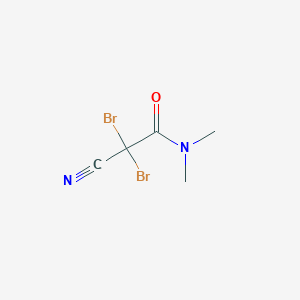
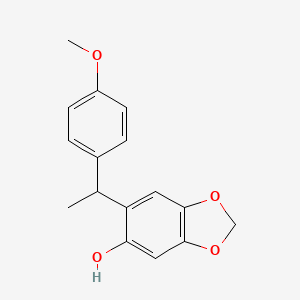
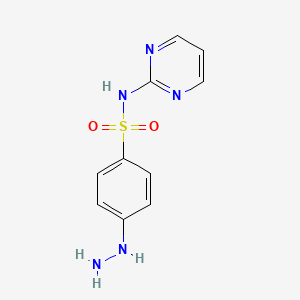

![[3-(4-Hydroxyphenoxy)phenyl]methyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B14460226.png)

